![molecular formula C18H13N3O2S2 B2573997 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole CAS No. 318248-80-5](/img/structure/B2573997.png)

5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole

Descripción general

Descripción

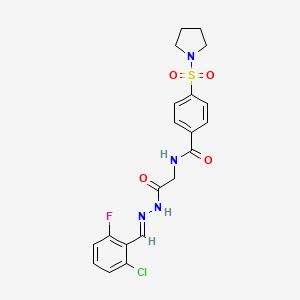

5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole is a chemical compound. It has a molecular formula of C18H13N3O2S2 and an average mass of 367.445 Da .

Synthesis Analysis

The synthesis of compounds related to 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole often involves catalytic processes and the use of boronic acids as intermediates or reagents . For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone .Molecular Structure Analysis

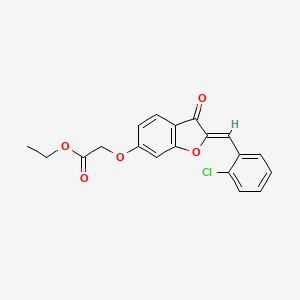

The molecular structure of 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole is characterized by the presence of a benzenesulfonyl group, a pyrazolyl group, and a phenylthiazole group .Chemical Reactions Analysis

While specific chemical reactions involving 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole are not detailed in the search results, compounds with similar functional groups are known to participate in various chemical transformations. For instance, benzenesulfonyl chloride, a compound containing a benzenesulfonyl group, is known to react with compounds containing reactive N-H and O-H bonds .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : Research by Abdelhamid, Hassaneen, and Shawali (1985) in the Journal of Heterocyclic Chemistry discusses the synthesis of pyrazolo[3,2-c]-1,2,4-triazine derivatives from similar compounds, highlighting the compound's role in creating new heterocyclic structures (Abdelhamid, Hassaneen, & Shawali, 1985).

Antimicrobial Applications : A study by Alsaedi, Farghaly, and Shaaban (2019) in Molecules reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl groups. These compounds demonstrated significant antimicrobial activity, suggesting their potential in combating bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).

Efficient Synthesis Techniques : Research by Idrees, Kola, and Siddiqui (2019) in the Oriental Journal of Chemistry focused on the synthesis of novel derivatives integrating benzofuran and pyrazole moieties. The study emphasized an efficient synthesis technique, with some compounds showing promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).

Anti-Inflammatory and Antimicrobial Agents : Bekhit et al. (2008) in the European Journal of Medicinal Chemistry synthesized pyrazolyl benzenesulfonamide derivatives with notable anti-inflammatory and antimicrobial properties. This research indicates the compound's therapeutic potential in both inflammation and infection control (Bekhit et al., 2008).

Anti-Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) in ACS Omega described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus (H5N1) activity. This suggests the compound's relevance in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Propiedades

IUPAC Name |

5-[1-(benzenesulfonyl)pyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c22-25(23,15-9-5-2-6-10-15)21-12-11-16(20-21)17-13-19-18(24-17)14-7-3-1-4-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZPZDFBUDZIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea](/img/structure/B2573917.png)

![Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2573918.png)

![4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2573929.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2573931.png)

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)

![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)